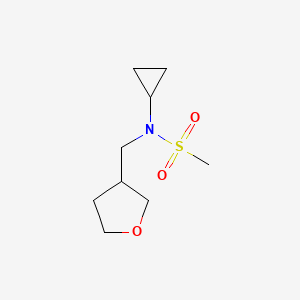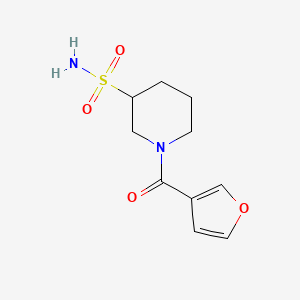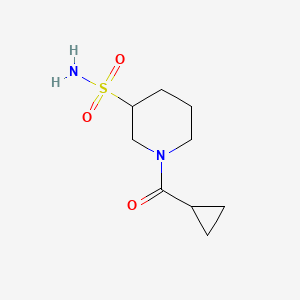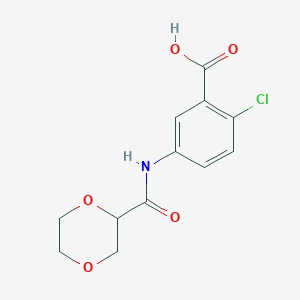![molecular formula C13H17NO B7574698 N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Mechanism of Action
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA, N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide can enhance the inhibitory tone in the brain, which can have a range of effects on neuronal activity. GABA is a key neurotransmitter that is involved in regulating anxiety, mood, and seizures, among other things.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce anxiety and depression-like behaviors. N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has also been shown to reduce seizure activity in animal models of epilepsy. In addition, N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has been shown to have potential as a treatment for addiction, as it can reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which means that it has minimal off-target effects. In addition, N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide in lab experiments. It has a relatively short half-life in vivo, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide. One area of interest is the potential therapeutic applications of N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide in a range of neurological and psychiatric disorders. Another area of interest is the development of new and more potent inhibitors of GABA transaminase. Finally, there is also interest in understanding the molecular mechanisms underlying the effects of N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide on neuronal activity, which could lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-methylbenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-3-methylbenzylamine. This intermediate is then reacted with acetic anhydride to form N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide has been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide in humans.
properties
IUPAC Name |
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-3-5-12(8-10)9-14(11(2)15)13-6-7-13/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBVLGNWFXSQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)

![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)



